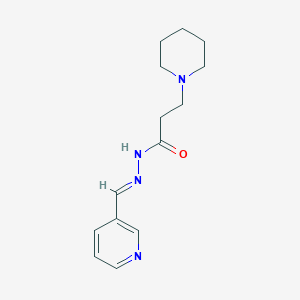

![molecular formula C15H12N2O4S B5546228 methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate CAS No. 101187-51-3](/img/structure/B5546228.png)

methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

Overview

Description

Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is a chemical compound involved in various synthesis processes and reactions due to its unique molecular structure. It has been studied for its potential in creating inhibitors and for its application in synthesizing diverse molecular structures.

Synthesis Analysis

The compound has been synthesized through reactions involving 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with carboxylic acids, leading to a library of compounds with significant inhibitory properties against human mast cell tryptase (Combrink et al., 1998).

Molecular Structure Analysis

The molecular structure and vibrational properties of amino-substituted derivatives have been investigated, revealing two conformers of the compound with distinct stability and contributing significantly to its infrared spectrum when isolated in solid xenon (Almeida et al., 2009).

Chemical Reactions and Properties

A notable chemical reaction involves its use in the preparation of compounds with potent inhibitory activities, illustrating time-dependent inhibition consistent with mechanism-based inhibition (Combrink et al., 1998). Additionally, its transformations under various conditions have led to derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole, showcasing its versatility as a multifunctional reagent (Stanovnik et al., 2006).

Physical Properties Analysis

The compound exhibits specific physical properties, such as forming hydrogen-bonded parallel β-sheet-like tapes in protected dipeptides containing at least one α,α-disubstituted residue, indicating unusual packing for such a compound (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties of methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate, as indicated by its reactivity towards nucleophiles and the influence of the saccharyl ring on the C–N bond lengths, have been thoroughly investigated, shedding light on its structural and reactive characteristics (Almeida et al., 2009).

Scientific Research Applications

Synthesis and Applications

Methyl-2-formyl benzoate, a compound related to the queried chemical, is recognized for its bioactive precursor role in organic synthesis, leading to compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance as a precursor for new bioactive molecules and its versatility as a synthetic substrate underline its importance in pharmaceutical applications (Farooq & Ngaini, 2019).

Antimicrobial and Antioxidant Properties

Benzoxazole derivatives, including those related to "methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate," exhibit significant pharmacological activities. They are important in medicinal chemistry research due to their broad range of biological effects, such as antimicrobial and antioxidant activities. Microwave-assisted synthesis has been highlighted as an effective method for diversifying the research in this area, showcasing the potential of benzoxazole systems in pharmaceutical chemistry and beyond (Özil & Menteşe, 2020).

Anticancer Activity

The therapeutic applications of benzothiazole derivatives are underlined by their wide range of biological and pharmacological properties, including anticancer activities. These compounds are integral in the development of chemotherapeutic agents, with several benzothiazole-based molecules being explored for cancer treatment due to their potential antitumor properties (Kamal, Hussaini, & Malik, 2015).

Mechanism of Action

properties

IUPAC Name |

methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-21-15(18)10-6-2-4-8-12(10)16-14-11-7-3-5-9-13(11)22(19,20)17-14/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYVQAZJLYFHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180881 | |

| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate | |

CAS RN |

101187-51-3 | |

| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101187-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

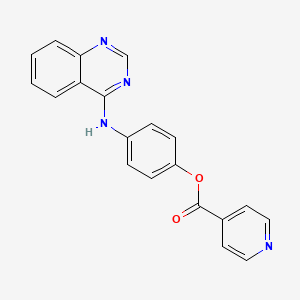

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

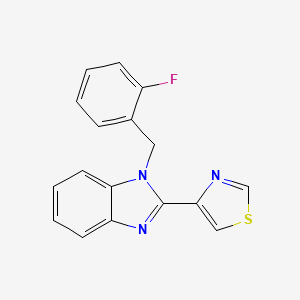

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

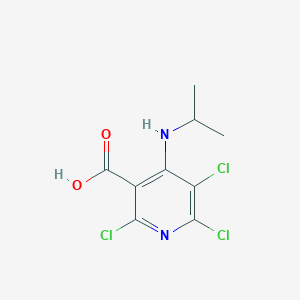

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)